4-Benzoxazoleacetic acid, 2-phenyl-
Overview
Description
4-Benzoxazoleacetic acid, 2-phenyl- is a heterocyclic compound that features a benzoxazole ring fused with a phenyl group and an acetic acid moiety
Mechanism of Action
Target of Action
The primary targets of 4-Benzoxazoleacetic acid, 2-phenyl- are key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .
Mode of Action
The planar benzene ring of the benzoxazole scaffold can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with its targets leads to changes in the biological activity of the target molecules.
Biochemical Pathways
Benzoxazole derivatives have been known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others . These activities suggest that multiple biochemical pathways could be affected.
Result of Action
Benzoxazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they could have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoxazoleacetic acid, 2-phenyl- typically involves the cyclization of 2-aminophenol with various aldehydes, acids, or their derivatives.
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance yield and selectivity. The use of green chemistry principles, such as aqueous medium reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoxazoleacetic acid, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
4-Benzoxazoleacetic acid, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infections.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Benzoxazole: The parent compound, which lacks the acetic acid and phenyl groups.
Benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the ring.
Uniqueness: 4-Benzoxazoleacetic acid, 2-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the acetic acid and phenyl groups enhances its potential as a versatile intermediate in synthetic chemistry and drug development .
Biological Activity
Overview
4-Benzoxazoleacetic acid, 2-phenyl- (CAS No. 60723-67-3) is a heterocyclic compound characterized by a benzoxazole ring fused with a phenyl group and an acetic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications in diseases such as cancer, diabetes, and inflammation.
The primary mechanism of action for 4-Benzoxazoleacetic acid, 2-phenyl- involves non-covalent interactions with biological macromolecules. The planar benzene ring can engage in π-π stacking or π-cation interactions, while the oxazole moiety (1-oxygen and 3-nitrogen) acts as hydrogen bond acceptors. This facilitates binding to key biological targets implicated in various diseases .
Biological Activities
Research indicates that benzoxazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal pathogens .
- Antitumor : Demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory : Potentially inhibits inflammatory pathways.
- Antioxidant : Protects cells from oxidative stress.
- Antiviral : Exhibits activity against certain viral infections.
Case Studies
- Cytotoxicity Against Cancer Cells : In studies evaluating related benzoxazole compounds, significant cytotoxic activity was observed against human prostate carcinoma cells (22Rv1), with IC50 values indicating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .
- Anti-inflammatory Potential : A related compound demonstrated anti-inflammatory activity with an IC50 value comparable to ibuprofen, highlighting the therapeutic potential of benzoxazole derivatives in managing inflammatory conditions .
- P2Y Receptor Antagonism : A derivative of 2-phenyl-benzoxazole was found to act as a potent antagonist of the P2Y14 receptor, which is involved in inflammatory responses. This compound showed an IC50 value of 2 nM and effectively reduced inflammation in animal models of gout .
Comparative Analysis
The biological activity of 4-Benzoxazoleacetic acid, 2-phenyl- can be compared with similar compounds:
Compound Type | Key Features | Biological Activity |
---|---|---|
Benzoxazole | Lacks acetic acid and phenyl groups | Basic antimicrobial properties |
Benzothiazole | Contains sulfur instead of oxygen | Antimicrobial and anticancer |
Benzimidazole | Contains nitrogen instead of oxygen | Anticancer and antifungal |
4-Benzoxazoleacetic acid, 2-phenyl- is unique due to its specific substitution pattern that enhances its biological activity and chemical reactivity compared to its analogs .
Research Applications
4-Benzoxazoleacetic acid, 2-phenyl- has diverse applications in scientific research:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting cancer and inflammatory diseases.
- Biological Studies : Investigated for its interactions with specific receptors and enzymes involved in disease pathways.
- Synthetic Chemistry : Used as a building block for synthesizing more complex molecules.
Properties
IUPAC Name |
2-(2-phenyl-1,3-benzoxazol-4-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-13(18)9-11-7-4-8-12-14(11)16-15(19-12)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNANQWCCWFQRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209547 | |
Record name | 4-Benzoxazoleacetic acid, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60723-67-3 | |
Record name | 4-Benzoxazoleacetic acid, 2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060723673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzoxazoleacetic acid, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-phenyl-1,3-benzoxazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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